molecular formula C19H25NO B14005000 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- CAS No. 5430-64-8

3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-

Cat. No.: B14005000
CAS No.: 5430-64-8
M. Wt: 283.4 g/mol
InChI Key: FXEIPEMCWVHOLS-UHFFFAOYSA-N
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Description

3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- is a complex organic compound with a unique structure that includes an acenaphthylene core and a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- typically involves multi-step organic reactions. One common method includes the reaction of acenaphthylene with formaldehyde and diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its diethylaminoethyl group may interact with biological receptors or enzymes, leading to various biochemical responses. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A related compound with a similar acenaphthylene core but lacking the diethylaminoethyl group.

    Naphthalene: Another aromatic compound with a simpler structure compared to 3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-.

Properties

CAS No.

5430-64-8

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

2-(diethylamino)-1-(1,2-dihydroacenaphthylen-3-yl)propan-1-ol

InChI

InChI=1S/C19H25NO/c1-4-20(5-2)13(3)19(21)17-12-10-15-8-6-7-14-9-11-16(17)18(14)15/h6-8,10,12-13,19,21H,4-5,9,11H2,1-3H3

InChI Key

FXEIPEMCWVHOLS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(C1=C2CCC3=CC=CC(=C32)C=C1)O

Origin of Product

United States

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